Cas no 85-15-4 (2-Methylnaphth1,2-doxazole)
2-Methylnaphth1,2-doxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methylnaphth[1,2-d]oxazole
- 2-methylbenzo[e][1,3]benzoxazole
- 2-Methylnaphtho[1,2d]oxazole
- 2-Methyl-4,5-benzobenzoxazole
- 2-Methylnaphtho[1,2-d]oxazole
- 2-methyl-naphth[1,2-d]oxazole
- 2-methylnaphtho[1,2-d][1,3]oxazole
- 2-methylnaphthoxazole
- 2-Methylnaphth(1,2-d)oxazole
- 2-Methylnaphtho(1,2-d)oxazole
- 2-methylbenzo[e]benzoxazole
- JCTNVNANPZAULC-UHFFFAOYSA-
- JCTNVNANPZAULC-UHFFFAOYSA-N
- KM2289
- FCH917612
- VO10023
- 2-Methylnaphthyl[1,2-d]oxazole
- DTXSID50883264
- MFCD00051328
- 85-15-4
- CCG-19816
- A923562
- CS-0456305
- D91477
- SCHEMBL132481
- FT-0608335
- EINECS 201-589-9
- Naphth[1,2-d]oxazole, 2-methyl-
- InChI=1/C12H9NO/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3
- AC-19518
- Naphth(1,2-d)oxazole, 2-methyl-
- AKOS000546921
- 2-methylnaphtho[1,2-d]oxazol
- NS00041279
- DB-056854
- 201-589-9
- DTXCID101022808
- 2-Methylnaphth1,2-doxazole
-
- MDL: MFCD00051328
- Inchi: 1S/C12H9NO/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3
- InChI Key: JCTNVNANPZAULC-UHFFFAOYSA-N
- SMILES: O1C(C)=NC2=C1C=CC1C=CC=CC2=1
Computed Properties
- Exact Mass: 183.06800
- Monoisotopic Mass: 183.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Yellowish oily liquid.
- Density: 1.182
- Melting Point: -15 ºC
- Boiling Point: 300°C(lit.)
- Flash Point: 131.1 °C
- Refractive Index: 1.634
- PSA: 26.03000
- LogP: 3.28940
- Solubility: Not determined
2-Methylnaphth1,2-doxazole Security Information
- Signal Word:Danger
- Hazard Statement: H302; H315; H318; H335
- Warning Statement: P261; P264; P270; P271; P280; P301+P312; P302+P352; P304+P340; P305+P351+P338; P310; P321; P330; P332+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:2811
- WGK Germany:3
- Safety Instruction: S37/39; S26; S36/37/39; S27
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R36/37/38; R22
2-Methylnaphth1,2-doxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylnaphth1,2-doxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158479-5g |
2-Methylnaphth1,2-doxazole |
85-15-4 | >98.0%(GC) | 5g |
¥544.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158479-1g |
2-Methylnaphth1,2-doxazole |
85-15-4 | >98.0%(GC) | 1g |
¥181.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X65035-1g |
2-Methylnaphth[1,2-d]oxazole |
85-15-4 | ≥98%(GC) | 1g |
¥178.0 | 2023-09-05 | |
| TRC | M332348-100mg |
2-Methylnaphth[1,2-d]oxazole |
85-15-4 | 100mg |
$ 88.00 | 2023-09-07 | ||
| TRC | M332348-500mg |
2-Methylnaphth[1,2-d]oxazole |
85-15-4 | 500mg |
$ 98.00 | 2023-09-07 | ||
| TRC | M332348-1g |
2-Methylnaphth[1,2-d]oxazole |
85-15-4 | 1g |
$ 173.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863364-5g |
2-Methylnaphth[1,2-d]oxazole |
85-15-4 | ≥98%(GC) | 5g |
782.00 | 2021-05-17 | |
| abcr | AB138795-10 g |
2-Methylnaphthyl[1,2-d]oxazole, 98%; . |
85-15-4 | 98% | 10 g |
€210.10 | 2023-07-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1290-10G |
2-Methylnaphth[1,2-d]oxazole |
85-15-4 | >98.0%(GC) | 10g |
¥915.00 | 2024-04-15 | |
| Chemenu | CM141618-25g |
2-methylnaphtho[1,2-d]oxazole |
85-15-4 | 97% | 25g |
$*** | 2023-05-29 |
2-Methylnaphth1,2-doxazole Related Literature
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1. Reactive intermediates. Part XVII. Conversion of peri-substituted azidonaphthalenes into naphthoxazoles, 1,2-dihydrobenz[cd]indazoles and perimidinesS. Bradbury,C. W. Rees,R. C. Storr J. Chem. Soc. Perkin Trans. 1 1972 72
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Charles J. Weiss,Amy N. Groves,Michael T. Mock,William G. Dougherty,W. Scott Kassel,Monte L. Helm,Daniel L. DuBois,R. Morris Bullock Dalton Trans. 2012 41 4517
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Jinhua He,Ping Tang,Meiyu Liu,Guangfeng Liao,Rumei Lu,Xinzhou Yang RSC Adv. 2023 13 7503
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Scott G. Stewart,Emilio L. Ghisalberti,Brian W. Skelton,Charles H. Heath Org. Biomol. Chem. 2010 8 3563
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Mercedes Amat,Vladislav Semak,Carmen Escolano,Elies Molins,Joan Bosch Org. Biomol. Chem. 2012 10 6866
Additional information on 2-Methylnaphth1,2-doxazole
Professional Introduction to Compound with CAS No. 85-15-4 and Product Name: 2-Methylnaphth1,2-doxazole
The compound with the CAS number 85-15-4 and the product name 2-Methylnaphth1,2-doxazole represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, belonging to the naphthodioxazole class, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a methyl group at the 2-position of the naphthodioxazole ring system imparts distinct electronic and steric characteristics, making it a versatile scaffold for drug discovery and development.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those containing fused rings, due to their biological activity and structural diversity. 2-Methynaphth1,2-doxazole is no exception. Its molecular structure combines the aromatic stability of the naphthalene core with the electron-deficient nature of the dioxazole ring, creating a system that is both reactive and stable under various conditions. This balance makes it an attractive candidate for further exploration in synthetic chemistry and pharmacological studies.
The synthesis of 2-Methynaphth1,2-doxazole involves multi-step organic transformations that highlight the compound's synthetic accessibility. The process typically begins with the condensation of appropriately substituted naphthalene derivatives with oxirane or dioxolane precursors, followed by functional group modifications to introduce the methyl group at the desired position. Advances in catalytic methods have further refined these synthetic routes, enabling higher yields and improved purity of the final product.
One of the most compelling aspects of 2-Methynaphth1,2-doxazole is its potential as a pharmacophore in drug design. The compound's ability to interact with biological targets such as enzymes and receptors has been explored in several preclinical studies. Researchers have identified that modifications to the naphthodioxazole core can significantly alter its binding affinity and selectivity. For instance, studies have shown that substituents at the 3-position or 4-position can enhance activity against specific therapeutic targets without compromising overall efficacy.
Recent research has also highlighted the role of 2-Methynaphth1,2-doxazole in developing novel antimicrobial agents. The compound's structural features contribute to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. This has led to investigations into its efficacy against multidrug-resistant strains of bacteria, a critical issue in modern medicine. Additionally, its potential as an antifungal agent has been examined, with promising results indicating its ability to interfere with fungal cell wall synthesis.
The pharmacokinetic properties of 2-Methylnaphth1,2-doxazole are another area of active investigation. Studies have demonstrated that this compound exhibits favorable solubility characteristics, which is essential for oral bioavailability. Furthermore, its metabolic stability suggests that it could have a prolonged half-life in vivo, allowing for less frequent dosing regimens. These attributes are particularly important for chronic therapeutic applications where patient compliance is crucial.
In conclusion, 85-15-4 and 2-Methylnaphth1,2-doxazole represent a promising compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an invaluable tool for developing new therapeutics across multiple disease areas. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, compounds like this will play an increasingly important role in advancing medical science.
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